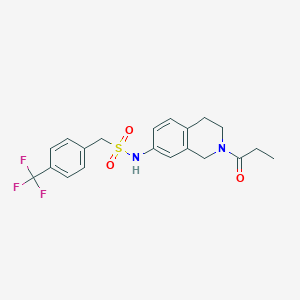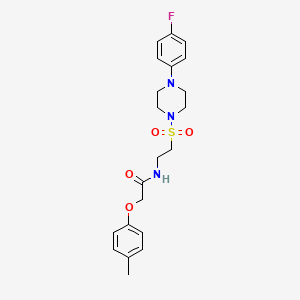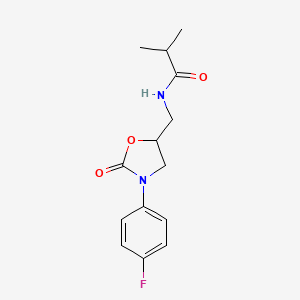
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, also known as CT1, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on the GABAergic system, this compound has been shown to modulate the activity of glutamate receptors and voltage-gated ion channels. It has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is its relatively simple synthesis method, which makes it readily available for use in scientific research. Additionally, its anticonvulsant and anxiolytic effects make it a promising candidate for the development of new therapeutic agents. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and make it difficult to use in certain experimental protocols.
将来の方向性
There are several potential future directions for the study of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further investigation is needed to determine the optimal dosage and administration method for this compound, as well as its potential side effects. Additionally, this compound could be studied for its potential use in the treatment of other conditions such as inflammation and oxidative stress. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic and glutamatergic systems.
合成法
The synthesis of N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves the reaction of 2-chlorobenzoyl chloride with thiolane-3-carboxylic acid, followed by the addition of 1,4-diazepane-1-carboxamide. This reaction results in the formation of this compound, which can then be purified and used for further research.
科学的研究の応用
N-(2-Chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and anxiety. This compound has been shown to have anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for further investigation.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3OS/c17-14-4-1-2-5-15(14)18-16(21)20-8-3-7-19(9-10-20)13-6-11-22-12-13/h1-2,4-5,13H,3,6-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLIMPCKWUCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2937643.png)


![N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2937650.png)
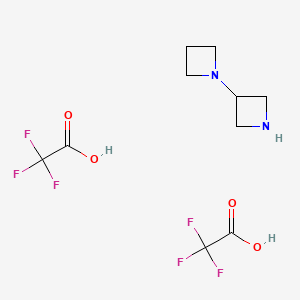
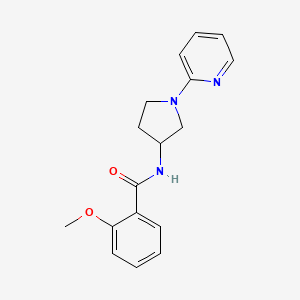
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-nitrobenzamide](/img/structure/B2937653.png)
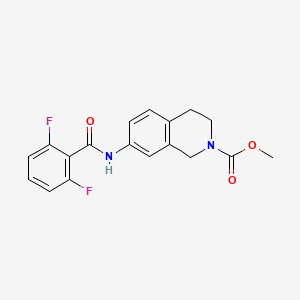

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2937662.png)
